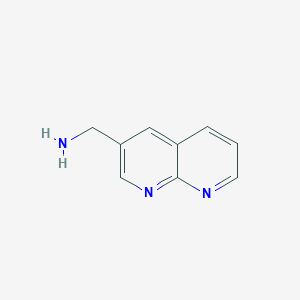

(1,8-Naphthyridin-3-YL)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

1,8-naphthyridin-3-ylmethanamine |

InChI |

InChI=1S/C9H9N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H,5,10H2 |

InChI Key |

IXGDMBDVPONDCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Naphthyridin 3 Yl Methanamine and Its Structural Analogs

Foundational Strategies for 1,8-Naphthyridine (B1210474) Core Construction

The construction of the 1,8-naphthyridine framework, a privileged scaffold in medicinal chemistry, is achieved through several key synthetic strategies. These methods provide access to a wide array of substituted 1,8-naphthyridine derivatives, which serve as crucial intermediates for the synthesis of more complex molecules, including (1,8-Naphthyridin-3-YL)methanamine.

Condensation Reactions Utilizing 2-Aminopyridine (B139424) Precursors

A fundamental and widely employed approach for the synthesis of the 1,8-naphthyridine core involves the condensation of 2-aminopyridine derivatives with various carbonyl compounds. This strategy is versatile, allowing for the introduction of diverse substituents onto the newly formed pyridine (B92270) ring.

One common variation involves a three-component condensation reaction. For instance, the reaction of a substituted 2-aminopyridine, an aldehyde, and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or an alkyl cyanoacetate, can afford highly functionalized 1,8-naphthyridine derivatives in a single step. organic-chemistry.orgjetir.org The use of a Lewis acid catalyst, such as N-bromosulfonamide, can facilitate this reaction, often proceeding under mild, room temperature conditions. organic-chemistry.org

The versatility of this approach is further highlighted by the synthesis of various 1,8-naphthyridine derivatives through the reaction of 2-aminopyridine, aromatic aldehydes, and malononitrile in the presence of a catalyst like ammonium (B1175870) metavanadate at room temperature. jetir.org

Friedländer Reaction and Modern Catalytic Enhancements

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their heteroaromatic analogs, including 1,8-naphthyridines. This reaction classically involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. ekb.eg For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) is a key starting material. nih.govnih.govacs.orgresearchgate.net

The traditional Friedländer reaction often required harsh conditions, such as high temperatures and the use of strong acids or bases, which can limit its applicability and lead to side reactions. ekb.egnih.govacs.org A significant challenge with unsymmetrical ketones is the potential for poor regioselectivity, yielding a mixture of isomeric products. ekb.eg

Modern advancements have focused on developing milder and more efficient catalytic systems. These enhancements not only improve yields and selectivity but also align with the principles of green chemistry.

Zinc Chloride (ZnCl2): Anhydrous zinc chloride has been utilized as a catalyst in the Friedländer reaction, particularly in microwave-assisted syntheses, to promote the condensation of o-aminonitriles with cyclic ketones, leading to the formation of pyrazolo[3,4-g] nih.govresearchgate.netnaphthyridin-5-amine analogs. ekb.eg

Microwave Irradiation: The use of microwave irradiation has been shown to significantly accelerate the Friedländer reaction, leading to faster reaction times and often higher yields. ekb.eg This technique provides a simple and efficient method for the synthesis of various 1,8-naphthyridine derivatives.

Ionic Liquids: Basic ionic liquids, such as [Bmmim][Im], have emerged as effective catalysts and environmentally friendly reaction media for the Friedländer synthesis of 1,8-naphthyridines. nih.govacs.org These reactions can often be performed under solvent-free conditions, and the ionic liquid can be recycled, offering a greener alternative to traditional methods. nih.gov Another notable development is the use of choline (B1196258) hydroxide (B78521) (ChOH), an inexpensive and biocompatible ionic liquid, as a catalyst in water, enabling gram-scale synthesis of 1,8-naphthyridines. nih.govacs.orgresearchgate.net

Other Catalysts: A variety of other catalysts have been explored to improve the efficiency and conditions of the Friedländer reaction. These include lithium hydroxide (LiOH) in aqueous media, copper(II) triflate (Cu(OTf)2) for the reaction of 2-aminonicotinaldehydes with terminal alkynes, and the use of a water-soluble iridium catalyst for the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol (B22979) with secondary alcohols. kthmcollege.ac.in

The following table summarizes the synthesis of various 1,8-naphthyridine derivatives via the Friedländer reaction using 2-aminonicotinaldehyde and different carbonyl compounds in the presence of choline hydroxide in water. nih.govacs.org

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 99 |

| 2 | Propiophenone | 2-Methyl-3-phenyl-1,8-naphthyridine | 95 |

| 3 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 96 |

| 4 | Butan-2-one | 2,3-Dimethyl-1,8-naphthyridine | 97 |

| 5 | Cyclopentanone | 2,3-Dihydro-1H-cyclopenta[b] nih.govresearchgate.netnaphthyridine | 92 |

| 6 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | 94 |

| 7 | 1-Phenylpropan-2-one | 3-Methyl-2-phenyl-1,8-naphthyridine | 93 |

| 8 | 1-Ethylpiperidin-4-one | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] nih.govacs.orgnaphthyridine | 96 |

Gould-Jacobs Cyclization Routes

The Gould-Jacobs reaction provides a powerful and versatile pathway to 4-hydroxyquinoline (B1666331) derivatives, and by extension, to the analogous 4-hydroxy-1,8-naphthyridines. drugfuture.comwikipedia.orgwikipedia.org This multi-step synthesis typically begins with the condensation of an aniline (B41778) or, in this case, a 2-aminopyridine derivative, with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME). ekb.eg

The initial condensation reaction forms an intermediate, a diethyl-N-(pyridyl)aminomethylenemalonate. ekb.eg This intermediate then undergoes a thermal cyclization, often carried out in a high-boiling solvent like diphenyl ether, to construct the second pyridine ring. ekb.eg This cyclization is a 6-electron process that leads to the formation of an ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.egwikipedia.org The resulting product exists predominantly in the 4-oxo tautomeric form. wikipedia.org

Subsequent hydrolysis of the ester group, typically with a base like sodium hydroxide, yields the corresponding carboxylic acid. wikipedia.org Finally, decarboxylation, often achieved by heating, removes the carboxyl group to afford the 4-hydroxy-1,8-naphthyridine. wikipedia.org

The Gould-Jacobs reaction is particularly effective for anilines (and by analogy, aminopyridines) that possess electron-donating groups at the meta-position relative to the amino group. wikipedia.org This method has been widely applied in the synthesis of various substituted 1,8-naphthyridines and remains a reliable strategy for accessing this important heterocyclic core. ekb.eg For instance, an efficient cyclization of aminopyridines with the ethyl ester of 3-ethoxy-2-cyano-acrylic acid has been developed as a viable alternative to the Friedländer condensation for preparing 4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitriles, which are valuable synthetic intermediates. researchgate.net

Niementowski Reaction Protocols

The Niementowski reaction offers another classical route for the synthesis of quinoline (B57606) derivatives, which can be adapted for the preparation of 1,8-naphthyridines. This reaction involves the condensation of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinolines (4-hydroxyquinolines). wikipedia.org In the context of 1,8-naphthyridine synthesis, the analogous starting material would be a 2-aminonicotinic acid.

The reaction is typically carried out at elevated temperatures, which has historically made it a less favored method compared to other quinoline syntheses. wikipedia.org The mechanism is thought to proceed through the initial formation of a Schiff base, followed by an intramolecular condensation to form an imine intermediate. A subsequent dehydration step leads to the cyclized quinoline product. wikipedia.org

Despite the requirement for high temperatures in the original protocol, several variations have been developed to make the Niementowski reaction more practical. These modifications include the use of a catalytic amount of base or the addition of polyphosphoric acid to facilitate the reaction. wikipedia.org The addition of phosphorus oxychloride has also been shown to mediate the condensation, providing a route to important precursors for various biologically active compounds. wikipedia.org

While the Niementowski reaction is more commonly associated with quinoline synthesis, its principles can be extended to the synthesis of 1,8-naphthyridine analogs, providing a complementary approach to other established methods.

Pfitzinger-Borsche Reaction Variants for Naphthyridine Analogs

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.orgresearchgate.net This reaction can be conceptually extended to the synthesis of naphthyridine analogs.

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgwikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.orgwikipedia.org An intramolecular cyclization of the enamine followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.orgwikipedia.org

The Pfitzinger reaction is particularly useful as it provides a direct route to quinoline-4-carboxylic acids, which are important synthetic intermediates. Enolizable ketones are known to condense readily with isatin under strongly alkaline conditions to form the corresponding quinoline products. jocpr.comias.ac.in

A notable variant is the Halberkann reaction, where N-acylisatins react with a base to yield 2-hydroxyquinoline-4-carboxylic acids. wikipedia.orgwikipedia.org

The application of the Pfitzinger reaction has been demonstrated in the synthesis of complex fused heterocyclic systems, such as indophenazino fused quinoline-4-carboxylic acid derivatives, from the reaction of isatin with appropriate carbonyl compounds. jocpr.com This highlights the versatility of the Pfitzinger reaction in constructing diverse molecular architectures containing a quinoline-4-carboxylic acid moiety, a structural motif that can be envisioned within a broader naphthyridine framework.

Meth-Cohn Reaction for Formyl-Naphthyridine Synthesis

The Meth-Cohn quinoline synthesis is a versatile method for preparing 2-chloro-3-substituted quinolines by treating acylanilides with Vilsmeier's reagent ([(CH3)2NCHCl]Cl) in a solvent like phosphorus oxychloride (POCl3) under warm conditions. chemistry-online.com This reaction, which is a variation of the Vilsmeier-Haack reaction, is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. chemistry-online.com

This methodology can be adapted for the synthesis of formyl-naphthyridines. For instance, a simple and regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been reported through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. researchgate.net This provides a direct route to a key intermediate that can be further functionalized.

The general procedure involves the reaction of an acetanilide (B955) derivative with the Vilsmeier reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride. chemijournal.com The reaction mixture is then heated to effect the cyclization and formylation, yielding the 2-chloro-3-formylquinoline or, in this case, the analogous 1,8-naphthyridine derivative. chemijournal.com

The resulting 2-chloro-3-formyl-1,8-naphthyridine is a valuable building block for the synthesis of a wide range of other 1,8-naphthyridine derivatives. The chloro and formyl groups can be readily transformed into various other functionalities, allowing for the construction of diverse and complex molecular structures. researchgate.net

Grignard Reaction in Naphthyridine Precursor Functionalization

The use of Grignard reagents offers a powerful tool for the functionalization of pyridine precursors, which can then be cyclized to form the 1,8-naphthyridine ring. A notable application involves the reaction of Grignard reagents with 4-amino-2-chloronicotinonitrile (B6590771). This approach allows for the introduction of a variety of substituents at what will become the 3-position of the naphthyridine core. The reaction proceeds by nucleophilic addition of the Grignard reagent to the nitrile group, followed by acidic workup to yield a ketone intermediate. mdpi.com This ketone can then undergo cyclization to form the 1,8-naphthyridin-4-one scaffold. mdpi.com For instance, the reaction of 4-amino-2-chloronicotinonitrile with various aryl and alkyl Grignard reagents has been shown to produce the corresponding 3-substituted-5-chloro-1,6-naphthyridin-4-one derivatives in good yields. mdpi.com This methodology provides a versatile and scalable route to functionalized naphthyridine precursors. mdpi.com

In a different approach, Grignard reagents have been employed in the direct metalation of N-H bonds in naphthyridine-based ligands, demonstrating their utility in modifying existing naphthyridine systems. nih.gov For example, the reaction of a di(2,6-diisopropylphenyl)-substituted naphthyridine diamine ligand with methylmagnesium chloride results in the selective deprotonation of the secondary amine N-H bonds. nih.gov

Pictet-Spengler Reaction and Multistep Approaches

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and related heterocyclic systems. wikipedia.orgnumberanalytics.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org While not a direct method for forming the 1,8-naphthyridine ring itself, radical variations of the Pictet-Spengler reaction have been developed to synthesize tetrahydronaphthyridines from aldehydes and specialized halogen amine radical protocol (HARP) reagents. researchgate.netelectronicsandbooks.com This radical approach allows for the formation of various regioisomeric tetrahydronaphthyridine products, which would not be accessible through traditional polar reaction pathways. researchgate.net

Multistep synthetic sequences are often required to build the 1,8-naphthyridine core with the desired substitution pattern. These approaches can involve a combination of classic and modern synthetic transformations to achieve the target molecule.

Environmentally Benign (Green) Synthetic Strategies for 1,8-Naphthyridines

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 1,8-naphthyridines, several "green" strategies have emerged. One prominent example is the use of water as a solvent for the Friedländer annulation, a common reaction for constructing quinoline and naphthyridine rings. rsc.orgnih.gov This approach often utilizes catalysts like choline hydroxide, which is a metal-free, non-toxic, and water-soluble catalyst, to promote the condensation of 2-aminonicotinaldehyde with various active methylene compounds. nih.gov Another green approach involves the use of ionic liquids (ILs) as both the solvent and catalyst for the Friedländer reaction. nih.govacs.org ILs offer advantages such as low vapor pressure, good solubility of reactants, and recyclability. nih.gov Microwave-assisted synthesis under solvent-free conditions, often catalyzed by inexpensive and non-toxic reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO), has also been reported as a rapid and eco-friendly method for preparing 1,8-naphthyridines. tsijournals.com These green methods aim to reduce the use of hazardous organic solvents and expensive or toxic catalysts, making the synthesis of 1,8-naphthyridines more sustainable. rsc.orgnih.govnih.govtsijournals.com

| Green Synthetic Strategy | Key Features | Example Reactants | Catalyst/Solvent | Reference |

| Friedländer in Water | Metal-free, non-toxic catalyst, aqueous medium | 2-aminonicotinaldehyde, active methylene carbonyls | Choline hydroxide/Water | nih.gov |

| Ionic Liquid Catalyzed Friedländer | Recyclable catalyst/solvent, high yield | 2-amino-3-pyridinecarboxaldehyde, α-methylene carbonyls | Basic ionic liquids (e.g., [Bmmim][Im]) | nih.govacs.org |

| Microwave-Assisted Synthesis | Solvent-free, rapid reaction times | 2-aminonicotinaldehyde, carbonyl compounds with α-methylene group | DABCO | tsijournals.com |

Catalytic Synthesis via Indium(III) Chloride and Iodine-Mediated Processes

Indium(III) chloride (InCl3) has emerged as a versatile Lewis acid catalyst in organic synthesis. wikipedia.orgsigmaaldrich.com It has been effectively used to catalyze the synthesis of 1,8-naphthyridines. researchgate.net A key advantage of InCl3 is its ability to be recovered and reused multiple times without significant loss of activity. researchgate.net

Iodine has also been employed as a catalyst for the synthesis of naphthyridine derivatives. researchgate.netresearchgate.net For instance, iodine can catalyze the Skraup reaction, a classic method for quinoline synthesis, to produce 1,5-naphthyridine (B1222797) derivatives from 3-aminopyridine (B143674) and glycerol. researchgate.net More recently, a one-pot, metal-free strategy using iodine has been developed for the synthesis of 4-iodo-3-phenylbenzo[b] rsc.orgresearchgate.netnaphthyridine from O-alkynylquinolinyl aldehydes and tert-butyl amine. tandfonline.com This reaction proceeds through imine formation followed by an iodo-cyclization. tandfonline.com The presence of the iodine atom in the product provides a handle for further functionalization. tandfonline.com

Strategic Incorporation of the Methanamine Moiety at the 3-Position

Once the 1,8-naphthyridine core is established, the next critical step is the introduction of the methanamine group at the 3-position. This is typically achieved by the reduction of a suitable precursor, such as a carbonyl or nitrile group.

Reductive Amination Pathways from Carbonyl Precursors

Reductive amination is a widely used and effective method for forming amines from carbonyl compounds (aldehydes or ketones). masterorganicchemistry.comnih.govyoutube.com This process involves the initial formation of an imine or iminium ion intermediate by the reaction of the carbonyl compound with an amine, followed by reduction of this intermediate to the corresponding amine. masterorganicchemistry.com To synthesize this compound, 1,8-naphthyridine-3-carbaldehyde (B8811341) serves as a key carbonyl precursor. bldpharm.com

The reaction of 1,8-naphthyridine-3-carbaldehyde with ammonia, followed by reduction, would yield the desired primary amine. A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a mild and selective reducing agent that is particularly effective for reductive aminations. nih.gov Other common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comyoutube.com While NaBH4 can also reduce the starting aldehyde, NaBH3CN is often preferred as it is more selective for the reduction of the iminium ion over the carbonyl group. masterorganicchemistry.com

| Reducing Agent | Key Characteristics | Solvent | Reference |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective, general for aldehydes and ketones | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | nih.gov |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes | Methanol | masterorganicchemistry.comnih.gov |

| Sodium Borohydride (NaBH4) | Can also reduce the starting carbonyl | Methanol | nih.govyoutube.com |

Reduction of Nitrile-Bearing Naphthyridine Systems (e.g., LiAlH4 reduction)

An alternative and powerful route to this compound involves the reduction of a 1,8-naphthyridine-3-carbonitrile (B1524053) precursor. Lithium aluminum hydride (LiAlH4 or LAH) is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles, to primary amines. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orgyoutube.com

Direct Functionalization and Cross-Coupling Approaches for C-3 Amination

Directly installing an aminomethyl group at the C-3 position of a pre-formed 1,8-naphthyridine ring is challenging. Therefore, multi-step synthetic routes are typically employed, often involving the introduction of a different functional group at C-3 which is then converted to the desired methanamine. A common and effective strategy involves the synthesis of 1,8-naphthyridine-3-carbonitrile, as the nitrile group can be readily reduced to a primary amine.

The Friedländer annulation is a cornerstone reaction for constructing the 1,8-naphthyridine core. ekb.eg This reaction typically involves the condensation of 2-aminonicotinaldehyde with a compound containing an active methylene group. ekb.egacs.org For instance, a three-component reaction between 2-aminopyridine, an aromatic aldehyde, and malononitrile can yield a 2-amino-1,8-naphthyridine-3-carbonitrile derivative. jetir.org The cyano group at the C-3 position is then a key intermediate for producing this compound via reduction.

Cross-coupling reactions offer a powerful alternative for functionalizing the C-3 position, especially starting from a halogenated naphthyridine. nih.gov Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce an amino group onto the heterocyclic core, although direct amination at C-3 of an unprotected 2-amino-3-halopyridine scaffold can present challenges. nih.govresearchgate.net More commonly, a cyano group is introduced via palladium- or copper-catalyzed cyanation of a 3-halo-1,8-naphthyridine.

Cobalt-catalyzed cross-coupling reactions have also proven effective for the functionalization of halogenated naphthyridines with various organometallic reagents. nih.gov Furthermore, copper-catalyzed reactions of 2-aminonicotinaldehydes with terminal alkynes can lead to the formation of 3-substituted 1,8-naphthyridines. kthmcollege.ac.in

| Method | Starting Materials | Key Reagents/Catalysts | C-3 Intermediate | Reference |

|---|---|---|---|---|

| Multi-component Reaction | 2-Aminopyridine, Aldehyde, Malononitrile | Ammonium metavanadate | -CN | jetir.org |

| Friedländer Annulation | 2-Aminonicotinaldehyde, α-Methylene carbonyl compound | Base (e.g., LiOH, KOH) or Acid | Varies (e.g., -CN, -COOR) | ekb.egacs.orgkthmcollege.ac.in |

| Cross-Coupling (Alkylation) | Halogenated naphthyridine, Organomagnesium halide | CoCl₂ | -Alkyl/-Aryl | nih.gov |

| Cross-Coupling (Arylation) | Halogenated naphthyridine, Arylzinc halide | CoCl₂·2LiCl, HCO₂Na | -Aryl | nih.gov |

| Cross-Coupling (Amination) | 3-Halo-2-aminopyridine, Amine | Pd-precatalysts (e.g., RuPhos, BrettPhos), LiHMDS | -NR₂ | nih.gov |

Derivatization and Advanced Structural Modifications of the Methanamine Side Chain

Once this compound is synthesized, the primary amine of the methanamine side chain serves as a versatile handle for a wide array of structural modifications and derivatizations.

Acylation and Alkylation of the Amine Nitrogen

The primary amine of this compound is readily acylated or alkylated using standard synthetic protocols. Acylation, typically performed with acyl chlorides or carboxylic acids activated with coupling agents, yields stable amide derivatives. For example, a series of 1,4-dihydro-4-oxo-1-propargyl-1,8-naphthyridine-3-carboxamides have been synthesized and evaluated for their biological activities. nih.gov These syntheses often start from a C-3 carboxylic acid which is then converted to a carboxamide, but they illustrate the amenability of the C-3 side chain to amide bond formation. nih.govnih.gov

Alkylation of the amine nitrogen leads to secondary or tertiary amines. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. nih.gov These modifications allow for the fine-tuning of the molecule's steric and electronic properties. For instance, N-alkylation of 1,8-naphthyridine-3-carboxylic acid derivatives has been accomplished using an appropriate alkyl chloride in the presence of a base like sodium hydride. researchgate.netnih.gov

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Acylation | 1,8-Naphthyridine-3-carboxylic acid | Amine, Coupling agents | 1,8-Naphthyridine-3-carboxamide | nih.gov |

| N-Alkylation | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Alkyl chloride, NaH | N-Alkyl-1,8-naphthyridin-4-one | researchgate.netnih.gov |

| N-Alkylation | Fused Dihydro nih.govresearchgate.netnaphthyridine | Iodoethane | N-Ethyl derivative | nih.gov |

Synthesis of Schiff Bases and Subsequent Cyclization

The primary amine of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction is typically reversible and can be catalyzed by acid. nih.gov The formation of the C=N double bond provides a new reactive site for further transformations.

The resulting Schiff bases are valuable intermediates for constructing more complex heterocyclic systems. Subsequent intramolecular cyclization reactions can lead to the formation of new rings. Depending on the nature of the substituents on the Schiff base and the reaction conditions, a variety of cyclization pathways can be envisioned. For example, if the aldehyde or ketone reactant contains an additional electrophilic or nucleophilic site, intramolecular annulation can occur, leading to fused ring systems. The imine bond itself can also participate in cycloaddition reactions. While specific examples starting directly from this compound are not extensively documented in the provided literature, the general reactivity of Schiff bases is well-established, suggesting this as a viable synthetic route. science.govsemanticscholar.orgresearchgate.net

Formation of Complex Fused Heterocyclic Systems via Side Chain Annulation

The aminomethyl group at the C-3 position is a key functional handle for annulation reactions, where a new ring is fused onto the existing 1,8-naphthyridine scaffold. These reactions significantly increase the structural complexity and can lead to novel polycyclic aromatic systems.

One strategy involves a multi-component reaction where the amine participates in a cascade of bond-forming events. For example, a reaction between an aromatic aldehyde, a malononitrile dimer, and an enhydrazinoketone can lead to highly functionalized, fused 1,8-naphthyridine derivatives through a double heteroannulation reaction. kthmcollege.ac.inresearchgate.net Another approach could involve reacting this compound with a bifunctional reagent. For instance, reaction with a β-keto ester could potentially lead to a fused pyridinone ring through an initial Michael addition or condensation followed by cyclization and aromatization. The synthesis of fused indolo[3,2-c] nih.govorganic-chemistry.orgnaphthyridine derivatives highlights the potential for building complex systems from the naphthyridine core. tandfonline.com These strategies underscore the utility of the C-3 methanamine side chain as a building block for creating diverse and complex heterocyclic structures.

Chemical Reactivity and Mechanistic Transformations of 1,8 Naphthyridin 3 Yl Methanamine Scaffold

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Nucleus

The 1,8-naphthyridine (B1210474) ring system, being a polynuclear aromatic heterocycle, is generally more reactive towards electrophilic substitution than benzene. libretexts.org However, the reactivity and orientation of substitution are influenced by the presence of the two nitrogen atoms, which are electron-withdrawing and tend to deactivate the ring.

Despite this deactivation, electrophilic substitution can occur, with the 1-position being the most reactive site. libretexts.org This preference is attributed to the greater stability of the carbocation intermediate formed during substitution at this position, as it allows for resonance structures that maintain a fully aromatic ring. libretexts.org

Examples of electrophilic aromatic substitution on naphthyridine derivatives include sulfonation and Friedel-Crafts acylation. libretexts.org The conditions of these reactions, such as temperature and solvent, can significantly influence the regioselectivity of the substitution. libretexts.org For instance, in the Friedel-Crafts acylation of naphthalene, a related polynuclear aromatic hydrocarbon, the major product can be shifted from the 1-isomer to the 2-isomer by changing the solvent from carbon disulfide to nitrobenzene. libretexts.org

Nucleophilic Substitution Patterns and Reactivity at Key Positions

The 1,8-naphthyridine nucleus is susceptible to nucleophilic substitution, particularly at positions activated by the electron-withdrawing nitrogen atoms. Halogenated naphthyridines are common substrates for these reactions. For instance, chloro and iodo-substituted naphthyridines readily undergo nucleophilic substitution with various nucleophiles. nih.gov

Amines are effective nucleophiles in these reactions. The substitution of a halogen on the naphthyridine ring with an amine can be achieved using cesium carbonate as a base at elevated temperatures. nih.gov Furthermore, leaving groups other than halogens, such as triflate and tosyl groups, can also be displaced by amines to yield functionalized 1,8-naphthyridine compounds. nih.gov

Oxidation and Reduction Pathways of the Naphthyridine Ring System and Exocyclic Amine

The 1,8-naphthyridine ring system can undergo both oxidation and reduction reactions. The nitrogen atoms in the ring can be oxidized, and the aromatic system can be reduced. For example, some 1,8-naphthyridine derivatives can be prepared from the corresponding N-oxides. acs.org

The exocyclic amine group of (1,8-Naphthyridin-3-YL)methanamine can also participate in oxidation and reduction reactions. The specific pathways and products of these reactions would depend on the reagents and conditions employed.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium- and cobalt-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds on the 1,8-naphthyridine scaffold. nih.govacs.orgnih.gov These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and benzylic groups. nih.gov

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysts, such as CoCl₂, have been shown to effectively catalyze the cross-coupling of halogenated naphthyridines with organomagnesium and organozinc reagents. nih.gov These reactions often proceed with high yields and can be used to synthesize polyfunctionalized naphthyridines. nih.gov The addition of ligands like sodium formate (B1220265) can further enhance the scope of these cobalt-catalyzed couplings. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are also widely used for cross-coupling reactions on the naphthyridine core. acs.orgnih.gov The Suzuki and Negishi cross-coupling reactions are prominent examples. nih.govacs.org These reactions have been instrumental in the synthesis of various 6,8-disubstituted 1,7-naphthyridines, which have shown potential as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D). acs.orgnih.gov Stepwise cross-coupling reactions using different catalysts, such as palladium and cobalt, can be employed for the regioselective functionalization of di-halogenated naphthyridines. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Naphthyridine Scaffolds

| Catalyst | Coupling Partners | Product Type | Reference |

| CoCl₂ | Halogenated naphthyridine + Alkyl/Arylmagnesium halide | Alkylated/Arylated naphthyridine | nih.gov |

| CoCl₂·2LiCl / HCO₂Na | Halogenated naphthyridine + Arylzinc halide | Polyfunctional arylated naphthyridine | nih.gov |

| Palladium Catalyst | Halogenated naphthyridine + Phenylboronic acid (Suzuki) | Phenyl-substituted naphthyridine | acs.org |

| Palladium Catalyst | Halogenated naphthyridine + Organozinc reagent (Negishi) | Arylated naphthyridine | nih.gov |

Reactions Involving the Ring Nitrogen Atoms and Exocyclic Amine Group

The nitrogen atoms within the 1,8-naphthyridine ring and the exocyclic amine group are key sites for chemical transformations.

Amine Condensation Reactions

The exocyclic amine of this compound can undergo condensation reactions with various carbonyl compounds. A notable example is the Friedländer annulation, a classic method for synthesizing quinolines and their analogs, including 1,8-naphthyridines. rsc.orgkthmcollege.ac.inresearchgate.net This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. rsc.orgkthmcollege.ac.in Greener synthetic methods for the Friedländer reaction have been developed, utilizing water as a solvent and catalysts like lithium hydroxide (B78521) or choline (B1196258) hydroxide. rsc.orgnih.gov

The versatility of this reaction allows for the synthesis of a wide array of substituted 1,8-naphthyridines by varying the carbonyl reaction partner. rsc.orgacs.org

Hydrazine (B178648) Derivatives Formation

The 1,8-naphthyridine scaffold can be used to synthesize hydrazine derivatives. For instance, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide can serve as a starting material for the synthesis of various 3-heteroarylcarbonyl-1,8-naphthyridine derivatives. semanticscholar.org These carbohydrazide (B1668358) derivatives can then be reacted with other reagents to form more complex heterocyclic systems. semanticscholar.org

Hydrazine derivatives are a class of compounds with significant biological activities, but also potential toxicity. nih.gov Their biotransformation can lead to the formation of reactive species. nih.gov

Ring Closure Reactions Leading to Fused Pyridines or Other Heterocycles

The aminomethyl group at the 3-position of the 1,8-naphthyridine ring provides a reactive handle for the construction of fused heterocyclic systems. Through reactions with appropriate bifunctional electrophiles, the amino group can participate in cyclization reactions, leading to novel polycyclic aromatic compounds. These reactions often involve an initial nucleophilic attack by the amine followed by an intramolecular cyclization and aromatization sequence.

One plausible strategy for forming a fused pyridine (B92270) ring involves the reaction of this compound with a β-dicarbonyl compound or its equivalent. This approach, analogous to the Friedländer annulation, would involve the initial formation of an enamine or a related intermediate, followed by intramolecular cyclization onto the C4 position of the naphthyridine ring and subsequent dehydration to yield a fused pyridinonaphthyridine derivative. The reactivity of the C4 position towards electrophilic attack would be a critical factor in the success of such a cyclization.

Another potential pathway to fused heterocycles involves the reaction of acylated derivatives of this compound. For instance, an N-acetoacetyl derivative could undergo intramolecular cyclization under acidic or basic conditions to form a fused pyridinone ring.

Furthermore, reactions with reagents like diethyl ethoxymethylenemalonate could lead to the formation of a fused pyridone ring system. The primary amine would first displace the ethoxy group, followed by thermal or acid-catalyzed cyclization and elimination.

Table 1: Plausible Ring Closure Reactions of this compound Derivatives

| Starting Material | Reagent | Proposed Fused Heterocycle | Reaction Type |

| This compound | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrido[3,2-h] kthmcollege.ac.innih.govnaphthyridine derivative | Condensation/Cyclization |

| This compound | Diethyl Ethoxymethylenemalonate | Pyrido[3,2-h] kthmcollege.ac.innih.govnaphthyridin-4-one derivative | Michael Addition/Cyclization |

| N-Acyl-(1,8-Naphthyridin-3-YL)methanamine | α,β-Unsaturated Ketone | Dihydropyrido[3,2-h] kthmcollege.ac.innih.govnaphthyridine derivative | Aza-Michael/Aldol Condensation |

| This compound | Isothiocyanate | Thieno[2,3-b] kthmcollege.ac.innih.govnaphthyridine analogue precursor | Addition/Cyclization |

Hydrolytic and Solvolytic Transformations of this compound Derivatives

The stability of derivatives of this compound towards hydrolysis and solvolysis is an important consideration, particularly for compounds developed for biological applications. The primary amino group itself is generally stable to hydrolysis. However, derivatives such as amides, imines (Schiff bases), or sulfonamides formed from the aminomethyl group can be susceptible to cleavage under hydrolytic conditions, typically in the presence of acid or base.

For instance, an amide derivative, such as N-acetyl-(1,8-Naphthyridin-3-YL)methanamine, would be expected to undergo hydrolysis to regenerate this compound and acetic acid. The rate of this hydrolysis would be dependent on the pH and temperature of the medium. Acidic conditions would protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water, while basic conditions would involve the direct attack of hydroxide ions on the carbonyl carbon.

Similarly, Schiff bases formed by the condensation of this compound with aldehydes or ketones are generally reversible and can be hydrolyzed back to the parent amine and carbonyl compound, especially under acidic conditions.

The 1,8-naphthyridine ring itself is generally stable to hydrolysis. However, certain substituted derivatives, particularly those with activating groups, might undergo solvolysis under forcing conditions, although this is less common for the parent heterocyclic system. For example, the hydrolysis of a 4-amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide (metoclopramide) in acidic medium to yield N,N-diethylethylenediamine has been reported as a step in a synthetic sequence. researchgate.net While not a direct analogue, this illustrates the potential for hydrolytic cleavage of amide bonds in related systems.

Detailed kinetic studies on the hydrolytic and solvolytic stability of this compound derivatives are not extensively documented in the available literature. Such studies would be valuable in understanding the metabolic fate and shelf-life of potential drug candidates based on this scaffold.

Table 2: Potential Hydrolytic/Solvolytic Transformations of this compound Derivatives

| Derivative of this compound | Condition | Products | Transformation Type |

| N-Acetyl-(1,8-Naphthyridin-3-YL)methanamine | Acid or Base | This compound, Acetic Acid | Amide Hydrolysis |

| Schiff Base with Benzaldehyde | Acidic Water | This compound, Benzaldehyde | Imine Hydrolysis |

| N-Sulfonyl-(1,8-Naphthyridin-3-YL)methanamine | Strong Acid/Heat | This compound, Sulfonic Acid | Sulfonamide Cleavage |

| Ester Derivative (if amine is acylated with a dicarboxylic acid monoester) | Acid or Base | This compound derivative, Alcohol | Ester Hydrolysis |

Computational and Theoretical Studies on 1,8 Naphthyridin 3 Yl Methanamine

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules.

Analysis of Frontier Molecular Orbitals and Energy Gaps

This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity. For (1,8-Naphthyridin-3-YL)methanamine, these calculations would reveal the distribution of electron density and the most probable sites for electrophilic and nucleophilic attack.

Molecular Docking Simulations for Elucidating Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Ligand-Target Interaction Modes (e.g., DNA intercalation, enzyme inhibition)

Docking simulations of this compound with various biological targets, such as specific enzymes or DNA, would be performed. These simulations would predict the most likely binding poses and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex. This could suggest potential mechanisms of action, like DNA intercalation or the inhibition of a particular enzyme.

Assessment of Binding Energies and Interaction Profiles

The strength of the interaction between this compound and its potential biological target would be estimated by calculating the binding energy. A lower binding energy typically indicates a more stable and favorable interaction. The interaction profile would provide a detailed breakdown of the types and locations of the interactions within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound and used to build a predictive model. Such a model could then be used to estimate the biological activity of new or untested compounds, including this compound, and to guide the design of more potent analogues.

As dedicated research on the computational and theoretical aspects of this compound becomes available, a more detailed and data-rich analysis under this framework will be possible.

Steric Properties Quantification of Naphthyridine-Based Ligands

The steric properties of ligands are a critical factor in determining the reactivity and selectivity of the metal complexes they form. acs.orgnih.govnih.gov For ligands based on the 1,8-naphthyridine (B1210474) framework, quantifying these steric properties is essential for the rational design of new catalysts and materials. nih.govacs.org The arrangement of the two nitrogen atoms in the 1,8-naphthyridine motif is ideal for binding two metal centers in close proximity, making it a "privileged" structure for creating dinucleating ligands. nih.gov The steric hindrance around the metal center in these complexes can significantly influence their catalytic activity. nih.gov

To provide a quantitative measure of this steric influence, computational methods such as the percent buried volume (%Vbur) and the G-parameter have been extended and applied to 1,8-naphthyridine-based dinuclear complexes. acs.orgnih.govresearchgate.net These methods offer a more nuanced understanding of the steric environment than traditional measures like the Tolman cone angle, which is less suitable for complex bidentate ligands. nih.gov By systematically quantifying the steric encumbrance, researchers can better tune the properties of these ligands for specific applications in homogeneous catalysis, where sterics can drive regio- and enantioselectivity. nih.gov

The buried volume (%Vbur) is a computational tool used to quantify the steric bulk of a ligand. acs.org It calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand. researchgate.net This method, originally developed for N-heterocyclic carbenes (NHCs), has been successfully adapted for a wide variety of ligands, including the more complex 1,8-naphthyridine systems. acs.org The calculation can be performed using freely available web applications like SambVca 2.1, which provides a user-friendly interface for determining %Vbur values. acs.orgresearchgate.net

In the context of dinuclear 1,8-naphthyridine-based complexes, the standard parameters for Vbur calculations, such as the sphere radius and origin, must be carefully considered and adjusted. researchgate.net For these systems, the sphere's origin can be centered on one of the metal atoms or in the midpoint between the two metals. researchgate.net Studies on various dinuclear copper complexes have shown that these choices directly influence the calculated buried volume, making a robust and consistent methodology crucial. acs.org

The utility of Vbur is demonstrated in its ability to compare the steric environments of different 1,8-naphthyridine-based ligands. For instance, a comparison of several systems revealed significant variation in their steric bulk. nih.gov These calculations are vital for understanding how modifications to the ligand backbone or substituents affect the steric congestion around the catalytic pocket. researchgate.net For example, deprotonation of the ligand backbone can lead to counteracting effects, such as the dearomatized naphthyridine backbone pulling back while the contraction of metal-nitrogen bonds offsets the expected increase in void space. acs.orgnih.gov

Table 1: Buried Volume (%Vbur) of Selected 1,8-Naphthyridine-Based Ligand Complexes

| Complex | Buried Volume (%Vbur) |

| [LCu₂Mes]BPh₄ (L = 2,7-bis(fluoro-di(2-pyridyl)methyl)-1,8-naphthyridine) | 49.3% nih.gov |

| ᵗBu(PNNP)Cu₂Mes | 49.1% nih.gov |

| ⁱPrNDI-dinickel compound | 42.0% nih.gov |

This table presents the calculated percent buried volume for different dinuclear complexes featuring 1,8-naphthyridine-based ligands, illustrating the steric diversity of these systems.

Complementing the buried volume method, the G-parameter offers another robust approach to quantifying the steric properties of ligands. acs.orgresearchgate.net The G-parameter is calculated as the fraction of a sphere's surface around the molecule that is shielded by the ligand, as viewed from a central point (typically the metal atom in mononuclear complexes). nih.gov For dinuclear systems, the methodology has been adapted to provide a reliable measure of steric hindrance. acs.orgnih.gov

The G-parameter has been used to probe the sterics of series of dinuclear copper complexes with 1,8-naphthyridine-based PNNP ligands. nih.gov A key finding from these studies is the strong correlation between the G-parameter and the buried volume (%Vbur) values calculated for the same series of complexes. acs.orgnih.gov This correlation indicates that the assessment of steric encumbrance is robust and not dependent on the specific computational method used. acs.org This consistency is crucial for building reliable models that can predict catalyst reactivity based on ligand structure.

Table 2: Correlation of Steric Parameters for R(PNNP)Cu₂Cl₂ Complexes

| R-group Substituent | G-Parameter | Buried Volume (%Vbur) |

| H | Correlated nih.gov | Correlated nih.gov |

| Me | Correlated researchgate.net | Correlated researchgate.net |

| Ph | Correlated researchgate.net | Correlated researchgate.net |

| iPr | Correlated researchgate.net | Correlated researchgate.net |

| Cy | Correlated researchgate.net | Correlated researchgate.net |

| tBu | Correlated researchgate.net | Correlated researchgate.net |

| o-tolyl | Correlated nih.gov | Correlated nih.gov |

| C₆F₅ | Correlated nih.gov | Correlated nih.gov |

| Mesityl | Correlated nih.gov | Correlated nih.gov |

This table shows the various substituents (R) on the PNNP ligand for which the G-Parameter and Buried Volume were calculated and found to be well-correlated, demonstrating the robustness of these steric descriptors.

Advanced Mechanistic Computational Investigations of Chemical Reactions

Beyond the quantification of static steric properties, computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions involving 1,8-naphthyridine derivatives. researchgate.net In silico studies, often employing Density Functional Theory (DFT), allow for the prediction of reaction pathways, the characterization of transition states, and the calculation of activation energies. researchgate.net

For example, computational studies have been performed to elucidate the binding modes of 1,8-naphthyridine-3-carboxylic acid derivatives with biological targets like the H1 receptor. researchgate.netnih.govrsc.org These molecular docking studies help to understand the specific interactions between the ligand and the active site of a protein. nih.govrsc.org

Structure Activity Relationship Sar Investigations of 1,8 Naphthyridin 3 Yl Methanamine Derivatives

Influence of Substituents on the 1,8-Naphthyridine (B1210474) Ring System

The electronic properties of substituents on the 1,8-naphthyridine ring can profoundly influence binding affinities. Studies on related heterocyclic systems have shown that the introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electronic distribution within the molecule, affecting properties like intramolecular charge transfer (ICT). nih.gov

In the context of 2-amino-1,8-naphthyridine derivatives binding to DNA, the introduction of electron-donating methyl groups has been systematically studied. Research shows that increasing the number of methyl groups on the naphthyridine ring enhances the binding affinity for pyrimidine (B1678525) bases. oup.com For instance, a derivative with three methyl groups (ATMND) exhibits a binding constant for cytosine that is approximately 63 times higher than that of the unsubstituted parent compound (AND). oup.com This enhancement is not driven by more favorable enthalpy but by a reduction in the loss of binding entropy upon interaction with the target. oup.comnih.gov The hydrophobic contribution from the methyl groups appears to be a major driving force for the binding, overcoming unfavorable conformational changes. oup.comnih.gov

Conversely, the presence of strong electron-withdrawing groups, such as acetyl or cyano groups, can lead to a decrease in reaction yields in certain synthetic pathways, highlighting the significant influence of electronic effects. acs.org In some contexts, structure-activity relationship studies have suggested that the presence of electron-withdrawing chloro and nitro groups on appended phenyl rings can improve the antimicrobial activity of 1,8-naphthyridine derivatives. researchgate.net

Table 1: Thermodynamic Parameters for the Binding of Methylated 2-Amino-1,8-Naphthyridine Derivatives to Cytosine oup.comnih.gov

| Compound | Substituents | Binding Constant (K) (10⁶ M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) |

| AND | None | 0.30 | -7.3 | -20.5 | 13.2 |

| AMND | 7-methyl | 2.7 | -8.6 | -19.8 | 11.2 |

| ADMND | 5,7-dimethyl | 6.1 | -9.1 | -16.7 | 7.6 |

| ATMND | 5,6,7-trimethyl | 19.0 | -9.8 | -12.8 | 3.0 |

Data obtained at 20°C in solutions containing 110 mM Na+, pH 7.0.

The size and spatial arrangement of substituents on the 1,8-naphthyridine ring introduce steric effects that can influence the molecule's conformation and its ability to fit into a biological target's binding site. The addition of methyl groups, as discussed previously, not only imparts electronic effects but also increases the molecule's bulk. nih.gov

Thermodynamic analysis reveals that while the binding of the unsubstituted 2-amino-1,8-naphthyridine (AND) is strongly enthalpy-driven, it is accompanied by a significant, unfavorable loss of entropy. nih.gov The systematic addition of methyl groups (AMND, ADMND, ATMND) leads to a less favorable binding enthalpy but is highly compensated by a smaller loss of binding entropy. oup.comnih.gov This suggests that the bulkier, methylated derivatives may induce or favor a different conformation upon binding, or that the hydrophobic effect associated with the methyl groups helps to overcome the entropic penalty of binding. nih.gov The binding interaction is sensitive to subtle changes in the ligand structure, indicating that the steric fit is crucial for achieving desired binding properties. nih.gov

The specific location of a substituent on the 1,8-naphthyridine ring is critical for its interaction with biological targets. SAR studies have revealed that certain positions are more amenable to modification than others for enhancing biological activity. For example, in the development of potent antitumor agents, an aminopyrrolidine functionality at the C-7 position and a carboxy group at the C-3 position of the 1,8-naphthyridine ring were found to be essential for eliciting cytotoxicity. nih.gov

Conversely, in other studies focusing on different biological targets, substitutions at the 2-, 3-, and 4-positions of the naphthyridine core resulted in only weakly active compounds. nih.gov Research on agents for Parkinson's disease has shown that modifications at the 3rd position of the nucleus can enhance binding efficiency to adenosine (B11128) receptors. nih.gov These findings underscore that the positional effects of substitution are highly dependent on the specific biological target and the nature of the desired interaction.

Contribution of the Methanamine Moiety to Molecular Recognition

The methanamine side chain at the C-3 position is a key functional group that plays a direct role in molecular recognition through specific, directional interactions.

The primary amine of the methanamine group is a potent hydrogen bond donor. This capability is fundamental to the molecular recognition process, allowing for the formation of stable complexes with biological macromolecules. nih.gov In the context of 1,8-naphthyridine derivatives binding to DNA, specific hydrogen bonds are considered crucial for the selective binding to nucleobases. oup.comnih.gov For example, the protonated N1 of the naphthyridine ring, along with the amino group, can form a complementary base-pairing pattern with cytosine via three-point hydrogen bonds. oup.com

Modifying the amine functionality of the methanamine side chain by adding substituents (N-substitution) can dramatically alter the binding affinity and selectivity of the parent molecule. The introduction of an N-substituent can influence the molecule's steric profile, hydrogen bonding capacity, and electrostatic potential.

A study comparing 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) with its N-substituted analogue, N-(3-aminopropyl)-5,6,7-trimethyl-1,8-naphthyridine-2-amine (APATMND), revealed a significant shift in binding preference. nih.gov While the parent compound (ATMND) selectively binds to cytosine (C) over thymine (B56734) (T) in a DNA duplex, the introduction of the positively charged aminopropyl side chain in APATMND reversed this selectivity, showing a stronger binding affinity for thymine. nih.gov

Analysis of the binding energetics showed that the polyelectrolyte contribution (ΔGpe), arising from electrostatic interactions, was increased for the binding of APATMND to both C and T. nih.gov However, for its binding to cytosine, there was a significant loss in the non-polyelectrolyte contribution (ΔGt), which includes hydrogen bonding and van der Waals interactions. nih.gov This demonstrates that N-substitution can fine-tune molecular recognition by modulating the balance between electrostatic and other specific interactions.

Table 2: Dissociation Constants (Kd) for the Binding of an N-Substituted Derivative to DNA nih.gov

| Compound | N-Side Chain | Target Base | Dissociation Constant (Kd) (nM) |

| ATMND | None | Cytosine (C) | 56 |

| ATMND | None | Thymine (T) | 100 |

| APATMND | -(CH₂)₃NH₂ | Cytosine (C) | 135 |

| APATMND | -(CH₂)₃NH₂ | Thymine (T) | 37 |

Data obtained in solutions buffered to pH 7.0 (I = 0.11 M, at 20 °C).

Correlation between Molecular Conformation and Specificity of Interaction

The three-dimensional arrangement of a molecule, or its conformation, is paramount in determining the specificity and strength of its interaction with biological targets. For derivatives of (1,8-Naphthyridin-3-YL)methanamine, subtle changes in structure can lead to significant shifts in conformation, thereby altering their binding profiles.

Research into naphthyridine carbamate (B1207046) dimer (NCD) derivatives has shown that the length of a linker connecting the naphthyridine units directly influences the molecule's conformational equilibrium. nih.gov A study examining linkers of varying methylene (B1212753) group lengths found that these modifications altered the thermal stability of the ligand-target complexes while preserving a consistent 2:1 binding stoichiometry. nih.gov Specifically, one derivative, CC23, demonstrated a higher binding affinity and greater thermal stability compared to its parent compound, highlighting how optimizing molecular dimensions can enhance target engagement. nih.gov

The rigidity of the naphthyridine scaffold itself is another critical factor. The development of a rigid naphthyridine-bis(carbene) ligand demonstrated how enforcing a specific geometry can lead to highly selective coordination. acs.org This rigidity facilitated the formation of a trigonal planar copper(I) complex, a specific geometric arrangement that is often not achieved with more flexible ligands. acs.org This principle is further supported by in silico molecular docking studies on other 1,8-naphthyridine derivatives. These studies predict that modifications at the 3rd position of the naphthyridine nucleus, the attachment point for the methanamine group, can enhance binding efficiency to specific targets like the A2A adenosine receptor. nih.gov The high docking scores of certain derivatives suggest an ideal conformational fit within the receptor's binding pocket. nih.gov

The table below summarizes findings on how linker length affects the binding properties of Naphthyridine Carbamate Dimer (NCD) derivatives.

| Derivative | Linker Composition | Key Finding |

| CC33 (Parent) | 3 Methylene Groups | Serves as the baseline for comparison. |

| CC23 | 2 Methylene Groups | Showed superior binding affinity and enhanced thermal stability compared to the parent molecule. nih.gov |

| Other NCDs | 4 Methylene Groups | Altered thermal stability while maintaining consistent binding stoichiometry. nih.gov |

Strategic Molecular Hybridization in Designing Advanced Naphthyridine Scaffolds

Molecular hybridization is a rational design strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores—structural units responsible for a molecule's biological activity. nih.govnih.gov The goal is to create a new hybrid molecule that possesses enhanced activity or a more desirable therapeutic profile compared to its individual components. nih.gov This approach has been effectively applied to the 1,8-naphthyridine scaffold to generate novel compounds with significant therapeutic potential.

A notable application of this strategy is the design and synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives as potential anti-mycobacterial agents. rsc.org In this approach, the naphthyridine core was hybridized with other chemical moieties, resulting in a library of 28 new compounds. rsc.org Subsequent in vitro testing against Mycobacterium tuberculosis revealed that several of these hybrid molecules exhibited good to moderate activity. rsc.org

The success of this strategy is illustrated by the specific activities of the synthesized compounds, as detailed in the table below.

| Compound ID | Biological Activity (MIC against M. tuberculosis) | Note |

| ANA-12 | 6.25 µg/mL | Displayed the highest activity among the tested compounds. rsc.org |

| ANC-2 | 12.5 µg/mL | Showed moderate to good anti-tuberculosis activity. rsc.org |

| ANA-1 | 12.5 µg/mL | Showed moderate to good anti-tuberculosis activity. rsc.org |

| ANA 6–8 | 12.5 µg/mL | Showed moderate to good anti-tuberculosis activity. rsc.org |

| ANA-10 | 12.5 µg/mL | Showed moderate to good anti-tuberculosis activity. rsc.org |

These findings underscore the power of molecular hybridization to generate advanced naphthyridine scaffolds with tailored biological functions. By combining the favorable characteristics of the 1,8-naphthyridine nucleus with other pharmacologically active fragments, researchers can explore new chemical space and develop novel therapeutic candidates. rsc.org

General Principles of Structural Modification for Optimized Chemical Attributes

The 1,8-naphthyridine ring system is considered a "privileged scaffold" in drug discovery due to its ability to serve as a foundation for a wide array of biologically active compounds. dntb.gov.ua The versatile biological activities of these derivatives can be finely tuned through systematic structural modifications. Structure-activity relationship (SAR) studies have elucidated several general principles for optimizing the chemical and pharmacological attributes of these molecules.

A central principle is that modifications at specific positions on the naphthyridine core have a profound impact on biological activity. The C3 and C7 positions, in particular, have been identified as critical sites for chemical alteration. dntb.gov.uanih.gov For example, the introduction of various secondary amines at the C3 position has been shown to enhance the binding efficiency and potency of derivatives targeting the A2A adenosine receptor. nih.gov

For the development of antitumor agents, specific functionalities at different positions are essential for cytotoxicity. SAR studies have revealed that an aminopyrrolidine group at C7 and a carboxy group at C3 are important for eliciting the desired anticancer effects. nih.gov Furthermore, strategic modifications can even pivot the therapeutic application of the scaffold; for instance, chemical changes at the C3 and C7 positions of certain antibacterial fluoroquinolones can transform them into potent anticancer analogues. dntb.gov.ua

The following table summarizes key principles derived from SAR studies of 1,8-naphthyridine derivatives.

| Position on Ring | Type of Modification | Resulting Biological Effect/Attribute |

| C3 | Incorporation of secondary amines | Enhanced binding efficiency for the A2A receptor. nih.gov |

| C3 | Presence of a carboxy group | Essential for eliciting cytotoxicity (anticancer activity). nih.gov |

| C3 & C7 | Chemical modifications | Can convert antibacterial fluoroquinolones into anticancer analogs. dntb.gov.ua |

| C7 | Addition of an aminopyrrolidine functionality | Essential for eliciting cytotoxicity (anticancer activity). nih.gov |

These principles provide a rational framework for medicinal chemists to design and synthesize new 1,8-naphthyridine derivatives with optimized properties for specific therapeutic targets.

The Role of this compound Scaffolds in Advanced Chemical Sciences

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, serves as a pivotal structural motif in the advancement of coordination chemistry and catalysis. The specific arrangement of its nitrogen atoms creates an ideal pocket for the chelation of a wide array of metal cations, making derivatives like this compound highly valuable as ligands. researchgate.netwikipedia.org This unique architecture not only allows for the construction of stable mononuclear and polynuclear metal complexes but also imparts desirable electronic and photophysical properties, paving the way for novel applications in non-biological contexts.

Future Research Directions and Unresolved Challenges

Innovations in Green and Sustainable Synthetic Routes for (1,8-Naphthyridin-3-YL)methanamine

A primary challenge in heterocyclic chemistry is the development of environmentally benign synthetic protocols. Future research will increasingly focus on "green" methods for constructing the 1,8-naphthyridine (B1210474) skeleton, which is the precursor to this compound. A significant area of innovation lies in the advancement of multi-component reactions (MCRs), which combine three or more reactants in a single pot, thereby increasing atom economy and reducing waste, cost, and reaction time. researchgate.net

Recent breakthroughs include four-component, one-pot syntheses of 1,8-naphthyridines using visible light and a recyclable 9-Mesityl-10-methylacridinium perchlorate (B79767) catalyst. researchgate.net This approach not only provides high yields in short reaction times but also features an anomeric-based oxidation that circumvents the need for external oxidizing agents. researchgate.net The challenge remains to adapt these elegant, sustainable methods to produce precursors of this compound, such as 1,8-naphthyridine-3-carbonitrile (B1524053), on a larger scale and to expand the substrate scope. Future work must also prioritize the use of water as a green solvent and explore catalyst-free MCRs or those activated by electrochemistry to further minimize environmental impact. researchgate.net

Integration of Advanced Computational Methodologies for Predictive Design

The integration of computational chemistry is pivotal for accelerating the design of novel molecules based on the this compound scaffold. While traditional in-silico methods like molecular docking are routinely used to predict the binding patterns of 1,8-naphthyridine derivatives with biological targets, the future lies in more sophisticated, predictive models. rsc.orgnih.gov For instance, molecular dynamics (MD) simulations are being employed to study the stability and intermolecular interactions of highly active compounds with their target proteins over time. rsc.orgnih.gov

A significant unresolved challenge is moving beyond simple docking scores to more accurately predict biological activity. The next generation of computational tools will likely involve machine learning (ML) models trained on large datasets of structural and bioactivity data. nih.gov These models can learn complex structure-activity relationships that are not immediately obvious, enabling them to extrapolate and predict the potency of novel compounds in unexplored regions of chemical space. nih.gov The development of an ML model that integrates high-throughput crystallographic data with bioassays has already shown promise in increasing the potency of lead compounds significantly. nih.gov Applying such integrated approaches to the this compound scaffold could dramatically enhance the efficiency of discovering new functional molecules.

| Computational Method | Application in 1,8-Naphthyridine Research | Future Direction/Challenge |

| Molecular Docking | Predicts binding modes and affinity of derivatives in protein active sites. rsc.orgnih.gov | Improving scoring functions to better correlate with experimental binding energies. |

| Molecular Dynamics (MD) | Investigates the stability of ligand-protein complexes and conformational changes over time. rsc.orgnih.gov | Extending simulation times to capture more complex biological events; increasing accuracy of force fields. |

| In Silico ADMET | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new compounds. rsc.org | Enhancing the predictive power for complex metabolic pathways and long-term toxicity. |

| Machine Learning (ML) | Learns structure-activity relationships from large datasets to predict the potency of novel compounds. nih.gov | Integrating diverse data sources (crystallography, bioassays) to build more robust and generalizable models. |

Elucidation of Novel Reaction Mechanisms and Chemical Transformations

While many synthetic routes to 1,8-naphthyridines exist, a deeper understanding of the underlying reaction mechanisms is required to unlock new chemical transformations. Future research must focus on elucidating the pathways of complex, multi-step reactions to improve control over product formation and enable the synthesis of previously inaccessible structures. For example, tandem processes involving anomeric-based oxidation are efficient but their mechanisms are not fully understood for a wide range of substrates. researchgate.net

Furthermore, the application of advanced organometallic catalysis presents a frontier for creating functionalized this compound derivatives. The use of Palladium-catalyzed Sonogashira cross-coupling reactions, followed by [2+2] cycloaddition–electrocyclic ring-opening reactions, has been demonstrated for synthesizing complex push-pull chromophores based on related heterocyclic systems. rsc.org A key challenge is to adapt these powerful transformations to the this compound scaffold, which would require careful management of functional group compatibility, particularly the reactive primary amine. Elucidating the mechanistic details of these catalytic cycles is crucial for optimizing reaction conditions and expanding the scope of accessible molecular architectures.

Design and Synthesis of Next-Generation Scaffolds with Tailored Reactivity

The 1,8-naphthyridine ring is a highly versatile scaffold, and future research will focus on designing next-generation molecules with precisely tailored reactivity and properties. nih.gov This involves moving beyond simple substitutions to more strategic modifications. One successful strategy is "molecular hybridization," where the 1,8-naphthyridine core is combined with other pharmacophores, such as piperazine (B1678402) or benzamide, to create novel frameworks with enhanced or entirely new biological activities. nih.gov

A significant challenge is to understand and control how subtle structural changes influence molecular properties. For example, studies on 2-amino-1,8-naphthyridines have shown that the addition of methyl groups to the naphthyridine ring systematically enhances binding affinity to a DNA target. nih.gov Isothermal titration calorimetry revealed this enhancement is due to a favorable reduction in the loss of binding entropy, demonstrating that hydrophobic contributions can be strategically engineered. nih.gov Future work will involve the synthesis of scaffolds with tailored electronic properties, such as the push-pull systems used in materials science, by strategically placing electron-donating and electron-withdrawing groups across the molecule. rsc.org Applying these design principles to derivatives of this compound could lead to novel probes, sensors, or therapeutic agents.

Synergistic Research Across Interdisciplinary Chemical Domains

The full potential of this compound and its derivatives will only be realized through synergistic research that bridges traditional chemical disciplines. The synthesis of these compounds is the starting point, but their application requires collaboration between synthetic organic chemists, medicinal chemists, computational biologists, and materials scientists. nih.gov For example, the design of new anti-tubercular agents involves not only synthesis but also molecular hybridization design, in-silico screening, and biological evaluation. rsc.orgnih.gov

Unresolved challenges often lie at the intersection of these fields. For instance, creating a new molecular probe requires chemists to synthesize a fluorescent derivative, chemical biologists to study its interaction with specific biomolecules like DNA, and computational scientists to model these interactions. nih.gov Likewise, developing new electronic materials based on this scaffold necessitates a deep understanding of how synthetic modifications alter photophysical properties, which involves both experimental characterization and theoretical calculations. rsc.org Future progress will depend on fostering collaborative projects that integrate diverse expertise to tackle complex, multi-faceted problems, moving the field from the synthesis of individual molecules to the design of functional molecular systems.

Q & A

Q. What are the common synthetic routes for (1,8-Naphthyridin-3-YL)methanamine derivatives, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions, Vilsmeier–Haack formylation, and cyclization. Key steps include:

- Vilsmeier–Haack formylation of precursor compounds to generate reactive aldehyde intermediates (e.g., 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde) .

- Condensation with acetyl derivatives (e.g., acetophenones, thiophenes) using Mg-Al hydrotalcite as a catalyst under reflux conditions in ethanol, monitored by TLC for reaction completion .

- Cyclocondensation with urea or thiourea in acidic or basic ethanol to form pyrimidinones or thione derivatives .

Optimization Strategies:

- Catalyst selection : Mg-Al hydrotalcite improves yield and reduces side reactions in Claisen-Schmidt condensations .

- Ultrasound irradiation : Enhances reaction efficiency and reduces time for cyclocondensation steps (e.g., from 10 hours to 2–4 hours) .

- Solvent choice : Ethanol is preferred for solubility and ease of crystallization, while n-butanol improves purity in final recrystallization .

Q. Table 1: Representative Synthetic Routes

Q. Which spectroscopic techniques are standard for characterizing this compound derivatives, and what key spectral markers should researchers focus on?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies functional groups such as:

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 380–488 M⁺) and validates elemental composition .

- Elemental Analysis : Matches experimental vs. theoretical C/H/N percentages (e.g., C₃₀H₂₄N₄O₃ requires C=73.76%, H=4.95%, N=11.47%) .

- Nuclear Magnetic Resonance (NMR) : Used in advanced studies to resolve regiochemistry (e.g., ¹H NMR signals for aromatic protons and methyl groups) .

Key Considerations:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant suits, and face shields to prevent skin/eye contact (GHS Category 4 toxicity) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols (OSHA HCS H332) .

- Spill Management : Avoid dry sweeping; use wet methods to minimize dust dispersion. Collect spills in sealed containers for hazardous waste disposal .

- First Aid :

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxic activity data across different this compound derivatives?

Methodological Answer: Contradictory cytotoxicity results (e.g., varying IC₅₀ values against MCF7 cells) may arise from structural modifications or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups like nitro vs. electron-donating methoxy) on bioactivity .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT assay, 48-hour exposure) to confirm reproducibility .

- Metabolic Stability Testing : Use hepatic microsome models to assess if inactive derivatives are rapidly metabolized .

Example : Derivatives with p-nitrophenyl groups (e.g., compound 3g) showed higher cytotoxicity (>96% yield) than methoxy-substituted analogues, likely due to enhanced cellular uptake .

Q. What strategies are effective in designing this compound-based ligands for protein targets using computational docking?

Methodological Answer:

- Glide XP Docking : Incorporate hydrophobic enclosure scoring to prioritize ligands forming lipophilic interactions (e.g., with kinase ATP-binding pockets) .

- Water Desolvation Penalty : Optimize ligands to minimize displacement of tightly bound water molecules in target sites .

- Validation : Cross-check docking poses with experimental IC₅₀ data; refine force fields using molecular dynamics simulations (e.g., AMBER) .

Case Study : Nicotinonitrile derivatives (e.g., compound 10a) exhibited strong docking scores (−9.2 kcal/mol) against EGFR kinase, correlating with in vitro inhibition .

Q. How do solvent and catalyst choices influence the regioselectivity in multi-step syntheses of 1,8-naphthyridine derivatives?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in pyrimidinone formation, while ethanol promotes Claisen-Schmidt condensations .

- Catalyst Effects :

- Ultrasound-Assisted Synthesis : Improves regioselectivity in cyclocondensation by ensuring homogeneous reaction conditions .

Q. Table 2: Solvent/Catalyst Impact on Selectivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products